molecular formula C23H23N3O3S B6565864 3-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021222-29-6

3-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6565864
CAS No.: 1021222-29-6
M. Wt: 421.5 g/mol
InChI Key: PRGLOVKJOXOSME-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at positions 2 and 2. Key structural attributes include:

  • Quinazolin-4-one backbone: A heterocyclic system known for diverse pharmacological activities, including antimicrobial, analgesic, and antitumor effects .

This structure combines electron-rich (oxazole) and polar (methoxyethyl) moieties, which may influence bioavailability and target binding.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-15-8-10-17(11-9-15)21-24-20(16(2)29-21)14-30-23-25-19-7-5-4-6-18(19)22(27)26(23)12-13-28-3/h4-11H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGLOVKJOXOSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazolin-4-one Derivatives

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name & Reference Substituents Molecular Formula Biological Activity/Properties Key Structural Differences vs. Target
Target Compound 2-Methoxyethyl, oxazolylmethylsulfanyl C₂₃H₂₃N₃O₃S Not reported in evidence Reference structure
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one 3-Methoxyphenyl, methylsulfanyl C₁₆H₁₄N₂O₂S Analgesic, antibacterial Simpler aryl substituent; lacks oxazole
3-(4-Methoxyphenyl)-2-(3-methylbenzylthio)quinazolin-4-one 4-Methoxyphenyl, 3-methylbenzylthio C₂₃H₁₉N₃O₂S Not reported Benzylthio group instead of oxazolylmethylsulfanyl
Dihydrooxadiazolylmethylsulfanylquinazolinone Oxadiazolylmethylsulfanyl Varies Not reported Oxadiazole replaces oxazole; different heterocyclic chemistry
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide Triazole-linked sulfanyl, dichlorophenylacetamide C₂₄H₁₉Cl₂N₅O₂S Not reported Triazole core; acetamide substituent
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenylquinazolin-4-one Chloro-methylphenyl, phenyl C₂₃H₁₇ClN₂O₂S Not reported Chlorophenyl and ketone substituents; no oxazole

Key Observations from Comparisons

Heterocyclic Modifications
  • Oxazole vs. Thiadiazole/Triazole : The target’s 1,3-oxazole ring (electron-rich) may offer better metabolic stability compared to 1,3,4-thiadiazole derivatives (e.g., ), which are prone to oxidation . Triazole-containing analogs () exhibit distinct hydrogen-bonding capacities due to nitrogen-rich cores.
  • Sulfanyl Linker : The methylsulfanyl bridge in the target compound is shared with analogs like CAS 763136-92-1 , but its connection to an oxazole (vs. benzyl or acetamide groups) likely alters steric and electronic interactions with biological targets.
Substituent Effects
  • Methoxyethyl vs. Aryl Groups : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to 3-methoxyphenyl () or 4-chlorophenyl () substituents. This may improve aqueous solubility but reduce membrane permeability.
  • Biological Activity Trends : Analogs with methylsulfanyl groups () show analgesic and antibacterial activities, suggesting the target compound may share these properties. However, the oxazole moiety could modulate selectivity or potency .

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